molecular formula C11H11NO3 B1415760 Methyl 2-cyano-5-methoxy-3-methylbenzoate CAS No. 94742-93-5

Methyl 2-cyano-5-methoxy-3-methylbenzoate

Cat. No.: B1415760
CAS No.: 94742-93-5
M. Wt: 205.21 g/mol
InChI Key: JJKRBBVZOOUCFC-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-cyano-5-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-4-8(14-2)5-9(10(7)6-12)11(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKRBBVZOOUCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650728
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94742-93-5
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94742-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-5-methoxy-3-methylbenzoate typically involves the esterification of 2-cyano-5-methoxy-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may use more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-cyano-5-methoxy-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-methoxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and solubility, affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • Methyl 2-cyano-5-methoxybenzoate
  • Methyl 3-cyano-5-methoxybenzoate
  • Methyl 2-cyano-4-methoxy-3-methylbenzoate

Comparison: Methyl 2-cyano-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyano and methoxy groups in specific positions allows for unique interactions and applications compared to its analogs .

Biological Activity

Methyl 2-cyano-5-methoxy-3-methylbenzoate (CAS Number: 94742-93-5) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H11_{11}NO3_3
  • Molecular Weight : 219.21 g/mol
  • Functional Groups : Cyano (-C≡N), Methoxy (-OCH3_3), and Methyl (-CH3_3) groups.

Synthesis

The compound can be synthesized through various methods, including the reaction of appropriate benzoic acid derivatives with cyanoacetic acid in the presence of suitable catalysts. The synthesis typically involves:

  • Formation of the Intermediate : The initial reaction yields a cyano-substituted benzoate.
  • Methylation : Further methylation using methyl iodide or dimethyl sulfate produces the final product.

The biological activity of this compound is largely attributed to its electrophilic cyano group, which can interact with nucleophiles in biological systems. This interaction may lead to enzyme inhibition or modulation of protein functions.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-HIV Activity

Research has demonstrated that certain structural analogs of this compound can inhibit HIV reverse transcriptase, a critical enzyme in the HIV replication cycle. The mechanism involves allosteric inhibition, which alters the enzyme's conformation and reduces its activity .

Case Studies

StudyFindings
Anti-HIV Activity A study evaluated the anti-HIV potential of structurally related compounds, revealing submicromolar EC50_{50} values against HIV strains .
Enzyme Inhibition Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Synthesis of Derivatives A series of derivatives were synthesized to enhance biological activity and metabolic stability, with some showing improved pharmacokinetic profiles compared to the parent compound .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
Methyl 2-cyano-5-methoxybenzoateLacks methyl group at position 3Moderate antimicrobial activity
Methyl 3-cyano-5-methoxybenzoateDifferent positioning of cyano groupReduced enzyme inhibition
Methyl 2-cyano-4-methoxy-3-methylbenzoateAltered methoxy group positionEnhanced anti-HIV activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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